2,6-Dibromobenzothiazole

Übersicht

Beschreibung

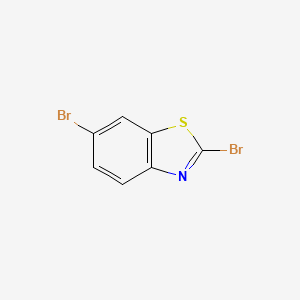

2,6-Dibromobenzothiazole is an organic compound with the molecular formula C₇H₃Br₂NS. It is a derivative of benzothiazole, where two bromine atoms are substituted at the 2nd and 6th positions of the benzothiazole ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dibromobenzothiazole can be synthesized through the bromination of benzothiazole. The reaction typically involves the use of bromine (Br₂) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 6th positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dibromobenzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced forms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products:

Substitution Products: Compounds with various functional groups replacing the bromine atoms.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiols and other reduced derivatives.

Coupling Products: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

2,6-Dibromobenzothiazole exhibits potent antimicrobial properties. Research indicates that benzothiazole derivatives are effective against a range of pathogens, including bacteria and fungi. The compound has been explored for its potential as an antibacterial agent against Gram-positive bacteria and as an antifungal agent in agricultural applications .

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory and analgesic effects of benzothiazole derivatives. For instance, compounds derived from this compound have demonstrated significant reductions in edema and pain comparable to conventional medications like aspirin . The structure-activity relationship (SAR) studies suggest that bromine substitutions enhance these therapeutic effects, making it a candidate for further drug development .

Anticancer Potential

Benzothiazole-based compounds are under investigation for their anticancer properties. They have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. The incorporation of this compound into drug formulations is being explored to enhance the potency of existing anticancer agents .

Agricultural Applications

Fungicides and Pesticides

In agricultural settings, this compound is utilized as a fungicide due to its effectiveness against various agricultural pathogens. It serves as a protective agent for crops by preventing fungal infections that can lead to significant yield losses . Its application helps in managing plant diseases while promoting sustainable agricultural practices.

Plant Growth Regulators

The compound has also been studied for its role as a plant growth regulator. Research indicates that benzothiazole derivatives can influence plant growth and development by modulating hormonal pathways, which is crucial for enhancing crop productivity .

Material Science Applications

UV Absorbers and Stabilizers

In material engineering, this compound is employed as a UV absorber in plastics and coatings. Its ability to absorb ultraviolet radiation helps protect materials from degradation caused by sunlight exposure . This application is particularly valuable in the production of outdoor materials that require enhanced durability.

Liquid Crystal Displays (LCDs)

The compound is also used in the formulation of liquid crystal materials due to its unique electronic properties. It contributes to the performance of LCDs by improving their optical characteristics and stability under operational conditions .

Synthesis Techniques

The synthesis of this compound has evolved significantly over the years. A notable method involves the use of N-bromo-succinimide (NBS) as a brominating agent in the presence of titanium dioxide as a catalyst. This technique allows for efficient bromination at both the 2 and 6 positions on the benzothiazole ring with high yields (approximately 75%) while minimizing by-products .

Synthesis Overview Table

| Method | Brominating Agent | Catalyst | Yield (%) | Comments |

|---|---|---|---|---|

| Method A | N-bromo-succinimide | Titanium Dioxide | ~75% | Efficient one-step reaction |

| Method B | Bromine | None | Low | Multiple steps required |

Case Studies

-

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various benzothiazole derivatives, including this compound. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential for clinical applications in treating infections . -

Case Study 2: Agricultural Use

Field trials were conducted to assess the effectiveness of this compound as a fungicide on wheat crops affected by Fusarium species. The compound significantly reduced disease incidence and improved yield compared to untreated controls .

Wirkmechanismus

The mechanism of action of 2,6-Dibromobenzothiazole involves its interaction with molecular targets through its bromine atoms and thiazole ring. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Vergleich Mit ähnlichen Verbindungen

2-Bromobenzothiazole: A mono-brominated derivative with different reactivity and applications.

2,6-Dichlorobenzothiazole: A dichlorinated analogue with distinct chemical properties.

Benzothiazole: The parent compound without any halogen substitution.

Uniqueness: 2,6-Dibromobenzothiazole is unique due to the presence of two bromine atoms, which enhance its reactivity and allow for diverse chemical modifications. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Biologische Aktivität

2,6-Dibromobenzothiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. It belongs to the benzothiazole family, which is known for a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its bromine substitutions at the 2 and 6 positions of the benzothiazole ring. This structural configuration plays a crucial role in its biological activity.

- Molecular Formula : C7H4Br2N2S

- Molecular Weight : 295.99 g/mol

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

This compound has shown promise in cancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

- Case Study : In a study involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 20 µM for MCF-7 and 25 µM for A549 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 25 |

The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- Research Findings : A study indicated that treatment with this compound significantly reduced inflammation markers in vitro by modulating NF-kB signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often influenced by their structural characteristics. For this compound:

- Bromine Substituents : The presence of bromine atoms enhances lipophilicity and facilitates interaction with biological membranes.

- Nitrogen Atom : The nitrogen in the thiazole ring contributes to the compound's ability to form hydrogen bonds with target proteins.

Eigenschaften

IUPAC Name |

2,6-dibromo-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVHXPZEBKDACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646563 | |

| Record name | 2,6-Dibromo-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408328-13-2 | |

| Record name | 2,6-Dibromo-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.